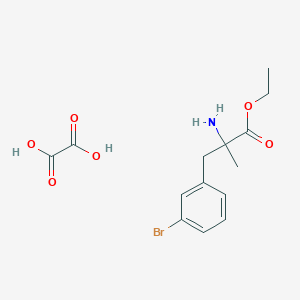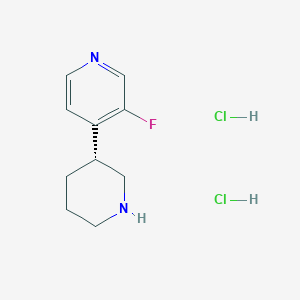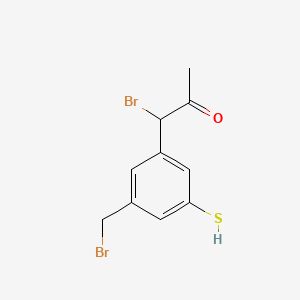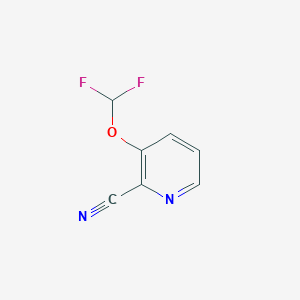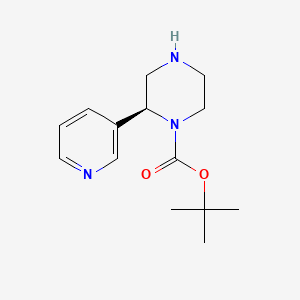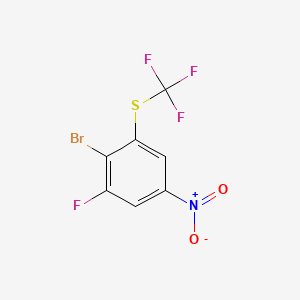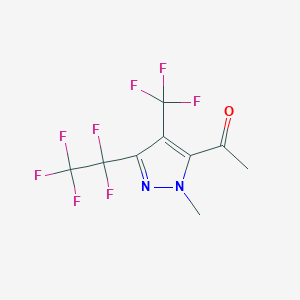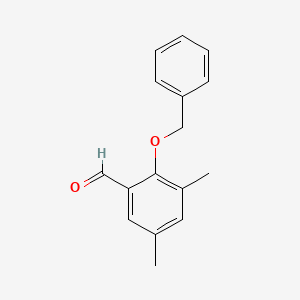
1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, fluorine, and a phenyl group
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one typically involves multiple steps, including halogenation and substitution reactions. One common synthetic route involves the chlorination of a precursor compound, followed by the introduction of a fluoromethyl group under controlled conditions. Industrial production methods may utilize advanced techniques such as catalytic processes to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one include:
2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one: This compound shares structural similarities but differs in the position of the chlorine and fluorine atoms.
1-(4-Chloro-2-fluorophenyl)piperazine: Another related compound with a different core structure.
3-(4-Fluorophenyl)-1-(2-thienyl)-2-propen-1-one: This compound has a similar functional group arrangement but includes a thienyl group instead of a phenyl group.
Propriétés
Formule moléculaire |
C10H9Cl2FO |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
1-chloro-1-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-2-7(5-13)3-9(11)4-8/h2-4,10H,5H2,1H3 |
Clé InChI |
PBQKDKHWUSAJOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)CF)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


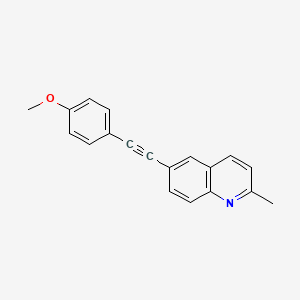
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
